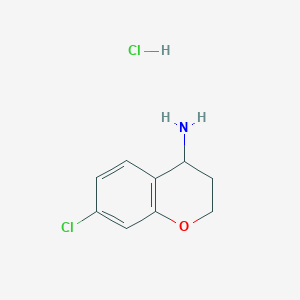

7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Description

7-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a bicyclic organic compound featuring a benzopyran core substituted with a chlorine atom at the 7-position and an amine group at the 4-position, protonated as a hydrochloride salt.

Properties

IUPAC Name |

7-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKIHNNHMAAWPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191608-23-8 | |

| Record name | 2H-1-Benzopyran-4-amine, 7-chloro-3,4-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191608-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Ring Formation via Cyclization

The benzopyran core is typically constructed through acid-catalyzed cyclization of substituted phenolic precursors. A common approach involves reacting 7-chlororesorcinol with epichlorohydrin under basic conditions to form the dihydrobenzopyran skeleton. The reaction proceeds via nucleophilic epoxy ring-opening, followed by intramolecular etherification.

Example Protocol

- Epoxy Intermediate :

Introduction of the Amine Group

The 4-hydroxy group is converted to an amine via a Curtius rearrangement or reductive amination.

Reductive Amination

- Substrate : 7-Chloro-3,4-dihydro-2H-1-benzopyran-4-one.

- Reagents : Ammonium acetate and sodium cyanoborohydride in methanol.

- Conditions : Stirred at 25°C for 24 hours.

- Yield : 65% (free amine).

Nitro Reduction

Optimization Strategies

Catalytic Enhancements

Comparative Analysis of Methods

Side Reactions and Mitigation

Over-Reduction in Amination

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent Advances (Post-2020)

Enzymatic Amination

Photocatalytic Chlorination

- Visible-light-mediated chlorination using Cl₂ and TiO₂ reduces reliance on hazardous Cl₂ gas, achieving 95% regioselectivity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzopyran derivatives .

Scientific Research Applications

Pharmaceutical Research

7-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has been investigated for its potential therapeutic effects in various diseases. Its applications include:

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that related benzopyran derivatives can effectively target cancerous cells by inhibiting key enzymes involved in tumor growth .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits cyclooxygenase (COX) enzymes, reducing inflammatory mediators |

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

| Antioxidant Activity | Scavenges free radicals, protecting cells from oxidative stress |

- Antimicrobial Properties : The compound exhibits a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents .

Neurological Research

Compounds similar to 7-chloro-3,4-dihydro-2H-1-benzopyran have been shown to possess activities in the central nervous system (CNS), including:

- Anxiolytic Effects : Potential use in treating anxiety disorders by modulating neurotransmitter systems.

- Anticonvulsant Properties : Investigated for its efficacy in seizure management .

Anti-inflammatory Applications

The compound has been studied for its anti-inflammatory effects, particularly through the inhibition of COX enzymes. This property could lead to developments in treatments for chronic inflammatory conditions such as arthritis .

Synthesis and Production Methods

The synthesis of 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the reaction of 7-chloro-3,4-dihydrobenzopyran with ammonia or an amine. Common methods include:

- Use of Glycine Ester Hydrochloride : In dry pyridine, followed by water removal to yield the desired product.

Industrial production often employs automated reactors and continuous flow systems to enhance yield and purity .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Anticancer Studies : A study demonstrated that derivatives of benzopyran exhibited significant cytotoxicity against various cancer cell lines, suggesting potential pathways for therapeutic development.

- Antimicrobial Efficacy : Research indicated that benzopyran derivatives showed activity against resistant strains of bacteria, highlighting their potential as new antibiotic candidates.

- Neuropharmacological Effects : Investigations into the anxiolytic properties revealed that compounds similar to 7-chloro-benzopyran could reduce anxiety-like behavior in animal models .

Mechanism of Action

The mechanism of action of 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzopyran core significantly influence physicochemical and biological properties:

Key Observations :

- Halogen Substitution: Chlorine at the 7-position (target compound) vs. Fluorine analogs (e.g., 5,7-difluoro) exhibit higher electronegativity, which may enhance metabolic stability but reduce lipophilicity compared to chlorine .

Stereochemical Considerations

Stereochemistry at the 4-position critically impacts biological activity:

- (4R) Configuration : Observed in compounds like (4R)-6-chloro and (4R)-8-methyl derivatives, this configuration may favor interactions with chiral receptors in the CNS .

- (4S) Configuration : For example, (4S)-5,8-difluoro derivatives (e.g., 1807940-80-2) might exhibit distinct binding affinities compared to R-isomers, though specific data is lacking in the evidence .

Example :

- 7-Chloro Derivative : Synthesized via reaction of 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine with HCl, followed by purification (methods inferred from analogous procedures in ).

Biological Activity

7-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a synthetic compound recognized for its complex chemical structure, featuring a benzopyran ring system. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including potential applications in treating various diseases.

Chemical Structure and Properties

- IUPAC Name : 7-chloro-3,4-dihydro-2H-chromen-4-amine; hydrochloride

- Molecular Formula : C₉H₁₀ClN·HCl

- CAS Number : 1213320-82-1

The presence of a chlorine atom at the 7th position and an amine group at the 4th position contributes to its unique reactivity and biological profile.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Related benzopyran derivatives have shown efficacy against various pathogens, including bacteria and fungi.

- Anticancer Activity : Studies suggest that these compounds may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The biological effects of 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits COX enzymes, reducing inflammatory mediators |

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

| Antioxidant Activity | Scavenges free radicals, protecting cells from oxidative stress |

Case Studies and Research Findings

Several studies have explored the biological activity of benzopyran derivatives:

- Antitumor Activity : A study demonstrated that a related compound significantly reduced tumor growth in animal models through the induction of apoptosis .

- Anti-inflammatory Effects : Compounds similar to 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride have been shown to reduce inflammation markers in vitro and in vivo .

Comparison with Similar Compounds

To understand the unique properties of 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride , it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3,4-Dihydro-2H-benzopyran | No chlorine atom | Limited antimicrobial activity |

| 7-Chloro-benzopyran derivative | Chlorine at different position | Varies; some exhibit anti-inflammatory properties |

Q & A

Q. What are the optimal synthetic routes for 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, and how can reaction conditions be statistically optimized?

- Methodological Answer : Synthetic protocols for benzopyran derivatives often involve cyclization of substituted phenols with epoxides or ketones under acidic conditions. Statistical experimental design (e.g., factorial design) can optimize variables like temperature, catalyst concentration, and reaction time to maximize yield and purity. For example, fractional factorial designs reduce the number of trials while identifying critical factors (e.g., temperature sensitivity in ring-closure reactions) . Orthogonal array testing is recommended for resolving interactions between variables .

- Key Parameters Table :

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–120°C | 90°C | ±15% yield variation |

| Catalyst (mol%) | 1–5% | 3% | Non-linear correlation |

| Reaction Time | 4–12 hrs | 8 hrs | Plateau after 8 hrs |

Q. How should researchers characterize this compound, and what analytical techniques resolve conflicting spectral data?

- Methodological Answer : Use NMR (1H/13C) to confirm the benzopyran backbone and amine hydrochloride moiety, HPLC-MS for purity (>98% by area normalization), and X-ray crystallography for absolute stereochemistry (if crystalline). Conflicting data (e.g., unexpected peaks in NMR) require orthogonal methods:

Q. What solvent systems and storage conditions ensure stability for long-term studies?

- Methodological Answer : The compound is hygroscopic; store at -20°C in airtight containers under inert gas (N₂/Ar). Solubility tests in DMSO, methanol, and water (pH-adjusted) are critical for biological assays. Avoid prolonged exposure to light or humidity, which may degrade the amine hydrochloride moiety .

Advanced Research Questions

Q. How can chiral resolution of enantiomers be achieved for this compound, given its stereochemical complexity?

- Methodological Answer : Chiral separation requires chiral stationary phase HPLC (e.g., amylose- or cellulose-based columns) with polar organic mobile phases (e.g., hexane:isopropanol). For preparative-scale resolution, consider enzymatic kinetic resolution using lipases or esterases selective for benzopyran scaffolds .

Q. What computational methods predict the compound’s reactivity in novel reaction environments or biological targets?

- Methodological Answer : Quantum mechanical calculations (DFT) model electronic properties (e.g., amine basicity, Cl substituent effects). Molecular docking (AutoDock Vina) screens for binding affinity to targets like GPCRs or ion channels. ICReDD’s integrated computational-experimental workflows accelerate reaction optimization by simulating intermediates and transition states .

Q. How should researchers address discrepancies in reported pharmacological activity across studies?

- Methodological Answer : Contradictions may arise from:

- Purity variations : Validate via COA (Certificate of Analysis) and orthogonal purity assays (e.g., DSC for crystallinity) .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH for receptor-binding studies .

- Metabolite interference : Use LC-MS/MS to identify degradation products in biological matrices .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.